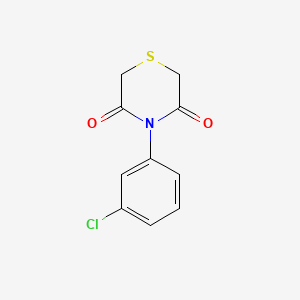

![molecular formula C15H10Cl2N2OS B3035866 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine CAS No. 338756-39-1](/img/structure/B3035866.png)

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine

Overview

Description

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine, also referred to as 4-chloro-N-(4-chlorophenoxy)thiazol-2-amine, is a synthetic compound belonging to the thiazole family. It is a colorless, crystalline solid which is soluble in water, alcohol, and other organic solvents. It is used in the synthesis of various pharmaceuticals, agrochemicals, and other industrial chemicals. This compound is also used in scientific research applications due to its unique structure and properties.

Scientific Research Applications

Synthesis and Structural Properties

One area of research explores the synthesis and spectroscopic properties of novel substituted thiazolidinones, which share a structural similarity to the compound . These studies aim to understand the reaction mechanisms and structural conformations of these compounds, providing insights into their potential applications in medicinal chemistry and materials science. For instance, the reaction of chloral with substituted anilines to form 2,2,2-trichloroethylidene anilines and subsequently, substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones showcases the synthetic versatility of thiazolidinone derivatives (Issac & Tierney, 1996).

Chemical Transformations and Biological Properties

Another line of research focuses on the chemical transformations and biological properties of 1,3-azole derivatives, including thiazoles. These studies systematize methods for synthesizing phosphorylated 1,3-azoles and explore their chemical and biological activities. The insights from these investigations can be applied to the development of new pharmaceuticals and agrochemicals with improved efficacy and safety profiles (Abdurakhmanova et al., 2018).

Applications in Organic Synthesis

Further research has been conducted on the reactivity of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their derivatives, which are valuable as building blocks in the synthesis of various heterocyclic compounds. These studies highlight the potential of such compounds in the synthesis of heterocycles, which are crucial in the development of new drugs and materials (Gomaa & Ali, 2020).

Environmental Impact Studies

Additionally, research has been conducted on the environmental impact of chlorophenoxy compounds, which are structurally related to the compound . These studies examine the potential carcinogenic outcomes and mechanisms from exposure to these compounds, contributing to a better understanding of their environmental and health impacts (Stackelberg, 2013).

Mechanism of Action

Target of Action

The primary target of this compound is the enzyme sterol 14α-demethylase (EC 1.14.13.70) . This enzyme plays a crucial role in the biosynthesis of sterols, which are vital components of fungal cell membranes .

Mode of Action

The compound acts as an inhibitor of sterol 14α-demethylase . By binding to this enzyme, it prevents the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane . This disruption in ergosterol synthesis leads to changes in the membrane structure and function, which ultimately inhibits fungal growth .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway . Ergosterol is an essential component of the fungal cell membrane, and its disruption leads to increased membrane permeability and impaired function . The downstream effects include disruption of essential processes such as cell division and growth .

Pharmacokinetics

Similar compounds are typically absorbed and distributed throughout the organism, metabolized by various enzymatic processes, and excreted .

Result of Action

The inhibition of ergosterol synthesis by this compound leads to cellular dysfunction and death in fungi . It exhibits broad-spectrum antifungal activity and is used as a fungicide .

Action Environment

Environmental factors such as temperature, pH, and presence of other organisms can influence the compound’s action, efficacy, and stability. It’s worth noting that the compound is considered an environmental contaminant, indicating that it can persist in the environment .

Biochemical Analysis

Biochemical Properties

4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with sterol 14α-demethylase, an enzyme involved in the biosynthesis of ergosterol, a crucial component of fungal cell membranes By inhibiting this enzyme, this compound disrupts the production of ergosterol, leading to antifungal effects

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In fungal cells, it inhibits the synthesis of ergosterol, leading to cell membrane disruption and cell death . In mammalian cells, this compound may influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. These effects highlight the potential of this compound as a therapeutic agent, although its impact on non-target cells must be carefully evaluated.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active site of sterol 14α-demethylase, inhibiting its activity and preventing the conversion of lanosterol to ergosterol . This inhibition leads to the accumulation of toxic sterol intermediates, which disrupt cell membrane integrity and function. Additionally, this compound may modulate the activity of other enzymes and proteins involved in cellular signaling and metabolic pathways, contributing to its overall biological effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors influencing its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with a degradation half-life of approximately 145 days under natural sunlight . Long-term exposure to this compound may lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits antifungal activity without significant toxicity to the host organism . At higher doses, toxic effects may be observed, including liver and kidney damage, as well as adverse effects on the central nervous system. These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily through hydroxylation and conjugation reactions . The compound interacts with enzymes such as cytochrome P450s, which catalyze the hydroxylation of the phenyl ring, followed by conjugation with glucuronic acid or sulfate. These metabolic transformations facilitate the excretion of the compound from the body and reduce its bioavailability.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound exhibits low soil mobility due to strong adsorption to soil particles . In biological systems, it may be transported by membrane-bound transporters and distributed to various tissues, including the liver, kidneys, and brain. The localization and accumulation of this compound in specific tissues can impact its overall biological activity and toxicity.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments, such as the endoplasmic reticulum, where sterol 14α-demethylase is located . Post-translational modifications, such as phosphorylation, may also influence the targeting and localization of this compound within cells. Understanding these localization mechanisms is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.

properties

IUPAC Name |

4-[2-chloro-4-(4-chlorophenoxy)phenyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2OS/c16-9-1-3-10(4-2-9)20-11-5-6-12(13(17)7-11)14-8-21-15(18)19-14/h1-8H,(H2,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMNVUUCUEXUFFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C=C2)C3=CSC(=N3)N)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501215768 | |

| Record name | 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

338756-39-1 | |

| Record name | 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338756-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-thiazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501215768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

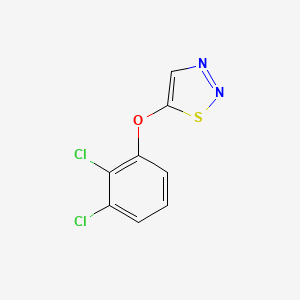

![3-chloro-2-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035785.png)

![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B3035786.png)

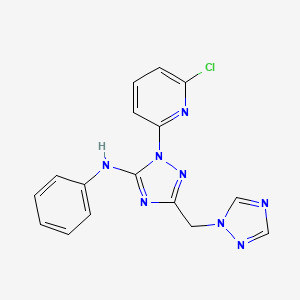

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035787.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl pivalate](/img/structure/B3035789.png)

![2-chloro-N-(4-{[2-cyano-5-(trifluoromethyl)-3-pyridinyl]sulfanyl}phenyl)benzenesulfonamide](/img/structure/B3035795.png)

![4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035796.png)

![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)

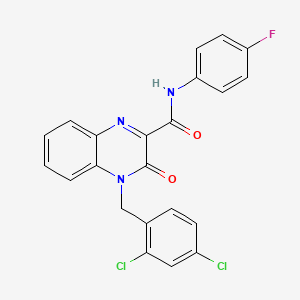

![4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(dimethylaminomethylidene)butanamide](/img/structure/B3035800.png)

![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-3-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3035801.png)

![5-[(2,6-Dichlorophenyl)sulfinyl]-1,2,3-thiadiazole](/img/structure/B3035803.png)